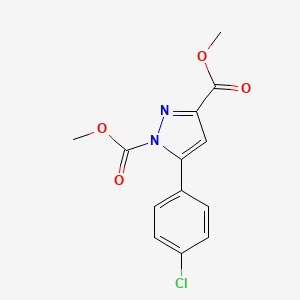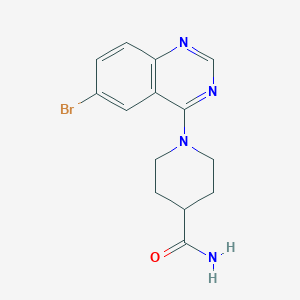![molecular formula C8H9ClN2S2 B6512705 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 2034556-53-9](/img/structure/B6512705.png)
4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring and a thiazole ring, both of which are known for their significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, such as bromine or chlorine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
作用机制
The mechanism of action of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral drugs.
Uniqueness
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its combined thiophene and thiazole structure, which imparts a broad spectrum of biological activities. This dual-ring system enhances its potential as a versatile compound in medicinal chemistry and material science.
属性
IUPAC Name |
4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c9-8-10-7(5-12-8)3-6-1-2-11-4-6;/h1-2,4-5H,3H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMCVCQSPGOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6512623.png)
![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6512625.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide](/img/structure/B6512626.png)

![2-[4-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6512647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6512652.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6512669.png)
![methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6512672.png)
![3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6512683.png)
![N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)-1H-indole-6-carboxamide](/img/structure/B6512691.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)
![4-(cyclohexylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512718.png)
![4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512721.png)
